Phosphoramidimidic chloride fluoride
Description
Phosphoramidimidic chloride fluoride is a halogenated organophosphorus compound characterized by the presence of both chloride and fluoride substituents on a phosphorus-centered amidimidate framework. These compounds are typically utilized in specialized organic synthesis, catalysis, or as intermediates in polymer chemistry due to their reactivity and halogen-dependent properties .
Properties
CAS No. |
190003-91-9 |
|---|---|
Molecular Formula |
ClFH3N2P |
Molecular Weight |
116.46 g/mol |
InChI |
InChI=1S/ClFH3N2P/c1-5(2,3)4/h(H3,3,4) |
InChI Key |
QCIOMKZFXWCBDI-UHFFFAOYSA-N |
Canonical SMILES |
NP(=N)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidimidic chloride fluoride typically involves the reaction of phosphorus trichloride with ammonia and hydrogen fluoride. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{PCl}_3 + \text{NH}_3 + \text{HF} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction pathways can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the involved chemicals.
Chemical Reactions Analysis
Types of Reactions
Phosphoramidimidic chloride fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like alkoxides, amines, and thiols. Reaction conditions often involve solvents such as dichloromethane or acetonitrile, and temperatures ranging from -20°C to 100°C, depending on the desired reaction pathway.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidimidic derivatives, while hydrolysis can produce phosphoric acid derivatives.
Scientific Research Applications
Phosphoramidimidic chloride fluoride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphoramidimidic chloride fluoride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorinated Phosphoramidates
Phosphoramidimidic chloride fluoride shares functional group similarities with highly fluorinated phosphoramidates (). Key distinctions include:
- Substituent Composition: Fluorinated phosphoramidates in primarily feature aminoalkyl groups and lack chloride, whereas this compound incorporates both Cl and F. This dual halogenation likely enhances electrophilicity at the phosphorus center, making it more reactive in nucleophilic substitutions .
- Synthetic Routes : Fluorinated phosphoramidates are synthesized via condensation reactions between fluorinated amines and phosphorylating agents. In contrast, this compound may require halogen-exchange reactions or direct fluorination/chlorination of precursor amidophosphates .
Sulfonyl Fluorides and Chlorides
Compounds like 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride () exhibit structural parallels in terms of mixed halogenation. Key differences include:
- Reactivity : Sulfonyl halides (Cl/F) are highly reactive in forming sulfonamides or esters, whereas phosphorus-centered halides like this compound may participate in phosphorylation or cross-coupling reactions .
- Applications: Sulfonyl fluorides are widely used in click chemistry and bioconjugation (), while phosphorus halides are more common in organocatalysis and polymer synthesis ().
Chlorinated Phthalimides
3-Chloro-N-phenyl-phthalimide () is a chloride-containing monomer used in polyimide production. Comparatively:
- Functionality : The phthalimide’s chloride acts as a leaving group in polymerization, whereas this compound’s halides may serve dual roles as leaving groups and electronic modifiers for phosphorus reactivity .
- Stability : Chlorinated aromatics like phthalimides are thermally stable, while phosphorus halides may hydrolyze more readily, necessitating anhydrous handling ().
Data Tables and Research Findings
Table 1: Comparative Properties of Halogenated Compounds
Table 2: Fluoride and Chloride Interactions in Mixed Halogen Systems (Adapted from )
Critical Analysis of Divergent Findings
- Fluoride Toxicity: highlights fluoride’s phytotoxicity at high concentrations, which may influence the handling and environmental disposal of this compound.
- Halogen Correlation: notes strong correlations between fluoride levels and parameters like pH and electrical conductivity (EC), suggesting that this compound’s solubility and ionization in aqueous environments could be pH-dependent .
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